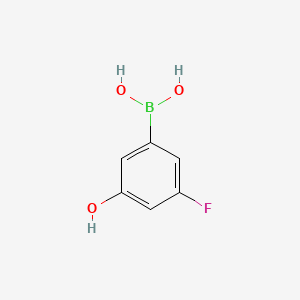

3-Fluoro-5-hydroxyphenylboronic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3-fluoro-5-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BFO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBFBZIEXCTPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660141 | |

| Record name | (3-Fluoro-5-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-82-7 | |

| Record name | B-(3-Fluoro-5-hydroxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871329-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Fluoro-5-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-5-hydroxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Fluoro-5-hydroxyphenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-5-hydroxyphenylboronic acid, a key building block in modern medicinal chemistry, offers a unique combination of functionalities that are highly valuable in the synthesis of novel bioactive molecules. Its strategic placement of a fluorine atom and a hydroxyl group on the phenylboronic acid scaffold allows for the fine-tuning of physicochemical and pharmacokinetic properties of target compounds. This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound, with a particular focus on its utility in drug discovery and development. Detailed experimental protocols for its synthesis and its application in the widely used Suzuki-Miyaura cross-coupling reaction are presented, alongside a discussion of its role in the generation of molecules with therapeutic potential.

Core Properties of this compound

This compound is a white to almost white crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| CAS Number | 871329-82-7 | [2][3][4][5] |

| Molecular Formula | C₆H₆BFO₃ | [1][4][5] |

| Molecular Weight | 155.92 g/mol | [1][4][5] |

| Melting Point | 54-62 °C | [1] |

| Boiling Point (Predicted) | 380.0 ± 52.0 °C | [1] |

| Density (Predicted) | 1.42 g/cm³ | [1] |

| Appearance | White to Almost white powder to crystal | [1][2] |

| Solubility | Slightly soluble in water | [1] |

| pKa (Predicted) | 7.23 ± 0.10 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from a readily available bromophenol derivative. The following is a general experimental protocol based on established methods for the synthesis of hydroxyphenylboronic acids.

Experimental Protocol: Synthesis of this compound

This protocol outlines a common synthetic route involving the protection of the hydroxyl group, followed by a lithium-halogen exchange and subsequent borylation.

Step 1: Protection of the Hydroxyl Group

-

To a solution of 3-bromo-5-fluorophenol in a suitable aprotic solvent (e.g., dichloromethane), add a protecting group reagent such as di-tert-butyl dicarbonate (Boc₂O) or benzyl bromide in the presence of a base (e.g., triethylamine or potassium carbonate).

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate.

Step 2: Borylation

-

Dissolve the protected 1-bromo-3-fluoro-5-(protected-oxy)benzene in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of n-butyllithium in hexanes to the reaction mixture. Maintain the temperature at -78 °C during the addition.

-

After stirring for a defined period at low temperature, add a borate ester, such as triisopropyl borate, dropwise to the solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the addition of an aqueous acid solution (e.g., 1N HCl) and stir vigorously.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Step 3: Deprotection and Purification

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The deprotection of the hydroxyl group is achieved by treating the crude product with an appropriate reagent. For a Boc-protected intermediate, acidic conditions (e.g., trifluoroacetic acid in dichloromethane) are typically used. For a benzyl-protected intermediate, catalytic hydrogenation (e.g., H₂, Pd/C) is employed.

-

After deprotection, purify the crude this compound by recrystallization or column chromatography to obtain the final product.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a versatile reagent in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures, particularly biaryl structures, which are prevalent in many drug candidates.

The presence of the fluorine atom can enhance the metabolic stability, binding affinity, and bioavailability of the final compound. The hydroxyl group provides a site for further functionalization or can act as a key hydrogen bond donor in interactions with biological targets.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide

This protocol provides a general procedure for the coupling of this compound with a generic aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

Procedure:

-

In a reaction vessel, combine this compound (typically 1.1-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

-

Add the chosen solvent system to the vessel. The use of a mixture of an organic solvent and water is common.

-

Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Role in the Synthesis of Bioactive Molecules and Signaling Pathways

While specific, publicly available examples detailing the synthesis of a marketed drug directly from this compound are not readily found, its structural motifs are present in numerous compounds investigated in medicinal chemistry. Phenylboronic acids are crucial for creating molecules that can interact with various biological targets, including enzymes and receptors.

For instance, the biaryl scaffold, readily accessible through Suzuki coupling with this reagent, is a common feature in kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammation.

Hypothetical Signaling Pathway Interaction:

A hypothetical kinase inhibitor synthesized using this compound could potentially target a kinase in a cancer-related signaling pathway, such as the MAPK/ERK pathway. The inhibitor would bind to the ATP-binding pocket of the kinase, preventing its phosphorylation activity and thereby blocking downstream signaling that leads to cell proliferation.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area or under a fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. If swallowed, seek medical attention.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique structural features and its utility in robust and reliable reactions like the Suzuki-Miyaura coupling make it an important tool for medicinal chemists. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their synthetic endeavors to create the next generation of therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-hydroxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-Fluoro-5-hydroxyphenylboronic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves a three-step process commencing with the commercially available 3-Bromo-5-fluorophenol. The core of the synthesis relies on a protection-borylation-deprotection strategy to circumvent the reactivity of the phenolic hydroxyl group.

Synthetic Strategy Overview

The synthesis of this compound from 3-Bromo-5-fluorophenol necessitates the protection of the acidic phenolic proton, which would otherwise interfere with the organometallic intermediates required for the introduction of the boronic acid moiety. A common and effective strategy involves the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether. This is followed by a lithium-halogen exchange at the bromine-substituted position and subsequent reaction with a borate ester to form the protected boronic acid pinacol ester. The final step involves the deprotection of the TBDMS group to yield the desired this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following sections detail the experimental procedures for each step of the synthesis.

Step 1: Protection of 3-Bromo-5-fluorophenol

This step involves the protection of the phenolic hydroxyl group of 3-Bromo-5-fluorophenol as a TBDMS ether to prevent its interference in the subsequent borylation step.

Reaction:

3-Bromo-5-fluorophenol + TBDMSCl → 1-Bromo-3-fluoro-5-((tert-butyldimethylsilyl)oxy)benzene

Experimental Procedure:

-

To a solution of 3-Bromo-5-fluorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) in DMF.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-Bromo-3-fluoro-5-((tert-butyldimethylsilyl)oxy)benzene.

Step 2: Borylation of 1-Bromo-3-fluoro-5-((tert-butyldimethylsilyl)oxy)benzene

This key step involves a lithium-halogen exchange followed by reaction with isopropyl pinacol borate to introduce the boronic acid pinacol ester functionality. This method is analogous to the synthesis of other fluorinated phenylboronic acids.

Reaction:

1-Bromo-3-fluoro-5-((tert-butyldimethylsilyl)oxy)benzene + n-BuLi → Intermediate Lithium Species Intermediate Lithium Species + Isopropyl pinacol borate → 2-(3-Fluoro-5-((tert-butyldimethylsilyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Experimental Procedure:

-

Under an inert argon atmosphere, dissolve 1-Bromo-3-fluoro-5-((tert-butyldimethylsilyl)oxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.1 eq, typically a 2.5 M solution in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add isopropyl pinacol borate (1.5 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product, 2-(3-Fluoro-5-((tert-butyldimethylsilyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, can be used in the next step without further purification or purified by column chromatography if necessary.

Step 3: Deprotection to Yield this compound

The final step is the removal of the TBDMS protecting group to afford the target compound.

Reaction:

2-(3-Fluoro-5-((tert-butyldimethylsilyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane → this compound

Experimental Procedure:

-

Dissolve the crude 2-(3-Fluoro-5-((tert-butyldimethylsilyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq) in THF.

-

Add a solution of tetrabutylammonium fluoride (TBAF) (1.2 eq, typically a 1 M solution in THF).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

To the residue, add water and adjust the pH to approximately 5-6 with 1N hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a solid.

Data Presentation

The following tables summarize the key quantitative data for the synthetic protocol.

Table 1: Reagent Quantities and Reaction Conditions

| Step | Starting Material | Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Time (h) |

| 1 | 3-Bromo-5-fluorophenol | TBDMSCl (1.2 eq) | Imidazole (2.5 eq) | DMF | 0 to RT | 12-16 |

| 2 | Protected Phenol | n-BuLi (1.1 eq) | Isopropyl pinacol borate (1.5 eq) | THF | -78 to RT | 13 |

| 3 | Protected Boronate | TBAF (1.2 eq) | - | THF | RT | 2-4 |

Table 2: Expected Yields and Product Characterization

| Step | Product | Expected Yield (%) | Physical State |

| 1 | 1-Bromo-3-fluoro-5-((tert-butyldimethylsilyl)oxy)benzene | 85-95 | Oil |

| 2 | 2-(3-Fluoro-5-((tert-butyldimethylsilyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 70-80 (over 2 steps) | Solid/Oil |

| 3 | This compound | 80-90 | Solid |

Logical Relationship of the Synthetic Steps

The sequence of protection, borylation, and deprotection is a logical and necessary workflow to achieve the synthesis of the target molecule due to the incompatibility of the free hydroxyl group with the organolithium reagent used in the borylation step.

Caption: Logical flow of the synthetic strategy.

Technical Guide: Solubility Profile of 3-Fluoro-5-hydroxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-hydroxyphenylboronic acid is a valuable reagent in organic synthesis, particularly in the realm of medicinal chemistry and drug development. Its utility in forming carbon-carbon and carbon-heteroatom bonds, most notably through the Suzuki-Miyaura cross-coupling reaction, makes it a critical building block for novel therapeutic agents. A comprehensive understanding of its solubility in common laboratory solvents is paramount for its effective use in reaction setup, purification, and formulation. This technical guide provides an in-depth overview of the solubility characteristics of arylboronic acids, offering a framework for handling this compound, and details a standardized protocol for solubility determination.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in common organic solvents is not extensively available in publicly accessible literature. However, the solubility of structurally related phenylboronic acids can provide valuable insights. Generally, phenylboronic acids exhibit a range of solubilities depending on the substituents on the phenyl ring and the nature of the solvent.

For context, the table below summarizes the solubility of the parent compound, phenylboronic acid, in various solvents. It is important to note that the fluorine and hydroxyl substituents on this compound will influence its polarity and hydrogen bonding capabilities, thus altering its solubility profile compared to phenylboronic acid. For instance, the hydroxyl group may increase solubility in polar protic solvents, while the fluorine atom could impact its solubility in both polar and nonpolar media.

Table 1: Solubility of Phenylboronic Acid in Common Solvents

| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | General Solubility of Phenylboronic Acid |

| Water | H₂O | 100 | 0.997 | 80.1 | Low[1] |

| Ethanol | C₂H₆O | 78.5 | 0.789 | 24.6 | Soluble |

| Methanol | CH₄O | 64.7 | 0.792 | 32.7 | Soluble |

| Acetone | C₃H₆O | 56.05 | 0.7845 | 21.01 | High solubility[2] |

| Ethyl Acetate | C₄H₈O₂ | 77 | 0.895 | 6.0 | Moderately Soluble |

| Dichloromethane | CH₂Cl₂ | 39.6 | 1.326 | 9.08 | Sparingly Soluble |

| Diethyl Ether | C₄H₁₀O | 34.5 | 0.713 | 4.267 | High solubility[2] |

| Toluene | C₇H₈ | 110.6 | 0.867 | 2.38 | Sparingly Soluble |

| Chloroform | CHCl₃ | 61.2 | 1.4788 | 4.81 | Moderate solubility[2] |

| n-Hexane | C₆H₁₄ | 68 | 0.655 | 1.88 | Insoluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.092 | 47 | Soluble |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.9445 | 38.25 | Soluble |

Note: The general solubility characteristics are based on data for phenylboronic acid and trends observed for other arylboronic acids. Actual quantitative solubility of this compound may vary and should be determined experimentally.

Experimental Protocol for Solubility Determination

A reliable and commonly employed technique for determining the solubility of boronic acids is the dynamic (or synthetic) method.[3][4] This method involves monitoring the dissolution of a solid in a liquid upon controlled heating.

Materials:

-

This compound

-

Selected organic solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, DMSO)

-

Jacketed glass vessel equipped with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or a laser and photodetector for turbidity measurement

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a precise amount of this compound and the chosen solvent into the jacketed glass vessel. The composition of the mixture should be known with high accuracy.

-

Heating and Stirring: Place the vessel in the thermostat bath and commence vigorous stirring to ensure the suspension is homogeneous.

-

Controlled Heating: Begin to heat the mixture at a slow, constant rate (e.g., 0.1-0.5 °C/min).

-

Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done visually or instrumentally by measuring the intensity of light transmitted through the solution.

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.

-

Data Compilation: Repeat the experiment with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the dynamic method for determining the solubility of this compound.

Caption: Workflow for determining solubility via the dynamic method.

Considerations for Boronic Acids

It is crucial to be aware of the specific chemical properties of boronic acids when conducting solubility studies. Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[4] This equilibrium is influenced by factors such as temperature and the presence of water, which can affect the accuracy of solubility measurements. Therefore, using anhydrous solvents and carefully controlled conditions is recommended for obtaining reproducible data.

While specific quantitative solubility data for this compound remains to be fully documented in the public domain, an understanding of the solubility of related phenylboronic acids provides a useful starting point for its application. For precise quantitative analysis, the dynamic method for solubility determination is a robust and reliable approach. The detailed protocol and workflow provided in this guide offer a comprehensive framework for researchers and scientists to accurately determine the solubility of this compound in various solvents, thereby facilitating its effective use in chemical synthesis and drug development.

References

An In-depth Technical Guide on the Stability and Storage of 3-Fluoro-5-hydroxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Fluoro-5-hydroxyphenylboronic acid, a key building block in medicinal chemistry and drug discovery. The information presented herein is intended to support researchers in ensuring the integrity and reactivity of this versatile reagent throughout its lifecycle in the laboratory.

Chemical Properties and Inherent Stability

This compound belongs to the class of arylboronic acids, which are generally stable, crystalline solids under ambient conditions. However, their stability can be influenced by several factors, including the nature of the substituents on the aromatic ring, as well as external environmental conditions. The presence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group on the phenyl ring of the target molecule can impact its reactivity and stability profile.

Arylboronic acids are susceptible to several degradation pathways, with the most common being:

-

Protodeboronation: This is a process where the carbon-boron bond is cleaved, and the boronic acid group is replaced by a hydrogen atom. This reaction is often catalyzed by acid or base and can be accelerated by the presence of water.

-

Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of strong oxidizing agents or upon prolonged exposure to air. This can lead to the formation of phenols and other byproducts.

-

Dehydration: Like other boronic acids, this compound can undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This process is typically reversible upon the addition of water.

Recommended Storage and Handling Conditions

To maintain the chemical integrity and ensure optimal performance in synthetic applications, the following storage and handling conditions are recommended for this compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C | Reduces the rate of potential degradation reactions. |

| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | Minimizes exposure to oxygen and moisture, thereby preventing oxidation and hydrolysis. The compound is noted to be air and moisture sensitive. |

| Container | Tightly sealed, opaque container | Protects from light and atmospheric moisture. |

| Environment | Dry, well-ventilated area | Prevents absorption of moisture and ensures a safe handling environment. |

Handling Precautions:

-

Handle in a fume hood to avoid inhalation of dust.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid contact with skin and eyes.

-

Prevent the generation of dust during handling.

-

Wash hands thoroughly after handling.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of forced degradation studies can be performed. These studies intentionally expose the compound to harsh conditions to identify potential degradation products and degradation pathways. The results are crucial for developing stability-indicating analytical methods.

This protocol outlines the conditions for subjecting this compound to various stress factors.

Objective: To generate potential degradation products and understand the degradation pathways.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Calibrated oven

-

Photostability chamber

-

pH meter

-

HPLC system with a UV detector

Procedure:

-

Acid Hydrolysis: Dissolve a known amount of the boronic acid in a solution of 0.1 M HCl. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve a known amount of the boronic acid in a solution of 0.1 M NaOH. Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve a known amount of the boronic acid in a 3% solution of H₂O₂. Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

-

Thermal Degradation: Place the solid compound in a calibrated oven at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).

-

Photostability: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark.

Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

This protocol provides a general framework for developing an HPLC method capable of separating the intact this compound from its potential degradation products.

Objective: To develop and validate an HPLC method that can accurately quantify the parent compound in the presence of its degradants.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

-

Mobile Phase: A gradient elution is typically required to separate compounds with different polarities. A common mobile phase system is a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 30°C.

-

Detection Wavelength: Determined by acquiring the UV spectrum of the parent compound and selecting the wavelength of maximum absorbance.

-

Injection Volume: Typically 10-20 µL.

Method Development and Validation:

-

Analyze the unstressed and stressed samples generated from the forced degradation study.

-

Optimize the mobile phase gradient to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

-

Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Application in Drug Discovery: Suzuki-Miyaura Coupling

This compound is a valuable building block in drug discovery, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is fundamental for the synthesis of biaryl and heteroaryl structures, which are common motifs in many drug candidates, including kinase inhibitors and GPCR modulators.

Objective: To couple this compound with an aryl or heteroaryl halide to synthesize a target biaryl compound.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., a mixture of dioxane and water, or toluene and water)

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

In a reaction vessel, combine the aryl/heteroaryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent to the reaction mixture.

-

Add the palladium catalyst (typically 1-5 mol%) to the mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualizations

Caption: Workflow for assessing the stability of this compound.

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

The Dual Nature of Fluorine: An In-depth Technical Guide to the Electronic and Steric Effects in 3-Fluoro-5-hydroxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorine's incorporation into small molecules is a cornerstone of modern medicinal chemistry, prized for its ability to modulate physicochemical and pharmacological properties. 3-Fluoro-5-hydroxyphenylboronic acid stands as an exemplary scaffold, where the unique electronic and steric characteristics of fluorine profoundly influence the molecule's behavior. This technical guide provides a detailed examination of these effects, offering insights into the acidity, reactivity, and potential biological applications of this versatile building block. By synthesizing theoretical principles with practical data and experimental protocols, this document serves as a comprehensive resource for professionals leveraging fluorinated boronic acids in their research and development endeavors.

Introduction: The Strategic Role of Fluorine in Phenylboronic Acids

Phenylboronic acids are indispensable tools in organic synthesis and medicinal chemistry, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and their ability to form reversible covalent bonds with diols, a feature exploited in sensors and drug delivery systems.[1] The strategic placement of a fluorine atom onto the phenyl ring, as seen in this compound, imparts significant changes to the molecule's fundamental properties.

Fluorine is the most electronegative element, leading to strong electronic perturbations. Simultaneously, its van der Waals radius is only slightly larger than that of hydrogen, often allowing it to act as a "sterically conservative" hydrogen isostere. Understanding the interplay of these electronic and steric effects is critical for predicting molecular interactions and designing novel compounds with enhanced metabolic stability, binding affinity, and bioavailability.[2][3] This guide will dissect these effects within the specific context of the this compound structure.

Synthesis and Characterization

The primary route for synthesizing this compound often involves the demethylation of its methoxy precursor. This common and effective procedure highlights the practical accessibility of the target compound for research purposes.

Synthesis Workflow

The synthesis can be visualized as a straightforward chemical transformation.

Caption: General workflow for the synthesis of this compound.

Analysis of Electronic Effects

The dominant electronic feature of fluorine is its powerful electron-withdrawing inductive effect (-I), which results from its high electronegativity. In this compound, the fluorine atom is positioned meta to the boronic acid group.

Impact on Acidity (pKa)

The Lewis acidity of the boronic acid moiety is a critical parameter governing its reactivity and its interaction with biological diols. The electron-withdrawing fluorine atom significantly influences this acidity.

-

Inductive Effect (-I): The fluorine atom pulls electron density away from the aromatic ring through the sigma bond network. This effect is distance-dependent but remains potent from the meta position.

-

Resonance Effect (+R): Fluorine also possesses lone pairs that can be donated to the pi-system, but this resonance effect is much weaker for fluorine compared to other halogens and is most influential from the ortho and para positions.

-

Meta-Position Influence: At the meta position, the inductive effect is the primary electronic influence on the boronic acid group. The resonance contribution is negligible.[4] This strong electron withdrawal destabilizes the neutral boronic acid and stabilizes its conjugate base (the boronate anion), thereby increasing the acidity and lowering the pKa value.

The diagram below illustrates the dominant electronic pull of the fluorine atom.

Caption: Dominant inductive effect of fluorine on the aromatic ring.

Quantitative Acidity Data

While a precise experimental pKa for this compound is not widely published, we can establish a strong estimate based on predictive models and comparative data. The introduction of the meta-fluoro group is expected to lower the pKa relative to the non-fluorinated analog, 3-hydroxyphenylboronic acid.

| Compound | pKa (Boronic Acid) | Data Type |

| Phenylboronic Acid | ~8.8 | Experimental |

| 3-Hydroxyphenylboronic acid | ~8.6 (estimated) | Inferred |

| This compound | 7.23 ± 0.10 | Predicted [5] |

Table 1: Comparison of Boronic Acid pKa Values. The lower pKa of the fluorinated compound highlights the significant acidifying effect of the meta-fluoro substituent.

Analysis of Steric Effects

Steric effects relate to the size and shape of the molecule and how these factors influence its interactions. Fluorine is unique among halogens for its minimal steric bulk.

-

Van der Waals Radius: The van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). This allows fluorine to be substituted for hydrogen with minimal steric perturbation, a key reason for its utility in creating bioisosteres in drug design.

-

Impact on Reactivity and Binding: In this compound, the fluorine atom at the meta position does not present significant steric hindrance to the boronic acid group. This allows the boronic acid to readily participate in reactions like Suzuki-Miyaura coupling or to interact with the active sites of enzymes without the steric clash that a larger group (like a chloro or bromo group) might introduce.

In the absence of specific crystallographic data for this molecule, a comparison of atomic radii provides a quantitative basis for this analysis.

| Atom | Van der Waals Radius (Å) | Covalent Radius (Å) |

| Hydrogen (H) | 1.20 | 0.37 |

| Fluorine (F) | 1.47 | 0.71 |

| Chlorine (Cl) | 1.75 | 0.99 |

| Methyl group (-CH₃) | ~2.00 | - |

Table 2: Comparative Atomic and Group Radii. Fluorine's size is much closer to hydrogen than to other common substituents, minimizing steric impact.

Applications in Drug Development and Synthesis

The combination of potent electronic effects and minimal steric bulk makes this compound a valuable building block.

Role as an Enzyme Inhibitor Scaffold

Boronic acids are well-established as reversible covalent inhibitors of serine proteases and other enzymes. The boron atom can accept a lone pair from a nucleophilic residue (like serine) in an enzyme's active site, forming a stable tetrahedral boronate adduct that mimics the transition state of the natural enzymatic reaction. The enhanced Lewis acidity conferred by the fluorine atom can increase the rate of this adduct formation, potentially leading to more potent inhibition.

Caption: General mechanism of boronic acid-based enzyme inhibition.

Utility in Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for Suzuki-Miyaura reactions, a powerful method for forming carbon-carbon bonds. The presence of the fluorine and hydroxyl groups can be leveraged to fine-tune the properties of the resulting biaryl products, which are common motifs in pharmaceuticals.

Experimental Protocols

Protocol: Synthesis via Demethylation

This protocol is adapted from established procedures for the demethylation of aryl methyl ethers.

-

Preparation: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 3-Fluoro-5-methoxyphenylboronic acid in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Slowly add a 1M solution of boron tribromide (BBr₃) in DCM (3.0 to 5.0 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-5 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the mixture back to 0°C and cautiously quench the reaction by the slow addition of methanol.

-

Workup: Concentrate the mixture under reduced pressure. Add water and adjust the pH to ~2 with 1M HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Protocol: Determination of pKa by UV-Vis Spectrophotometry

This protocol provides a general method for determining the pKa of a boronic acid.

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning a range from approximately pH 5 to pH 10 (e.g., citrate-phosphate, borate, and phosphate buffers). Ensure all buffers have a constant ionic strength (e.g., 0.1 M, adjusted with KCl).

-

Stock Solution: Prepare a concentrated stock solution of this compound in a co-solvent like acetonitrile or methanol (e.g., 2.5 mM).

-

Sample Preparation: In a series of UV-transparent cuvettes or a 96-well UV plate, add a fixed volume of the boronic acid stock solution to a fixed volume of each buffer solution. The final concentration should be in the micromolar range.

-

Measurement: Record the UV-Vis absorbance spectrum (e.g., from 200-400 nm) for each sample.

-

Data Analysis: Identify a wavelength where the absorbance changes significantly between the protonated (trigonal) and deprotonated (tetrahedral boronate) species.

-

Calculation: Plot the absorbance at this wavelength against the pH of the buffer. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve is the pKa.[5][6]

Conclusion

The 3-fluoro substituent in this compound is not a passive spectator. Its powerful inductive electron-withdrawing effect, operating from the meta position, significantly increases the Lewis acidity of the boronic acid group, lowering its pKa and enhancing its potential for covalent interactions. Concurrently, its minimal steric footprint, comparable to that of hydrogen, ensures that this electronic modulation comes without a significant spatial penalty. This unique combination of properties makes this compound a highly valuable and versatile building block for medicinal chemists and synthetic researchers, enabling the rational design of enzyme inhibitors, molecular probes, and complex pharmaceutical intermediates.

References

The Synthesis of Substituted Phenylboronic Acids: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3][4][5] Their versatility extends to applications in medicinal chemistry, materials science, and as sensors for biological molecules.[6][7][8][9][10] This technical guide provides an in-depth review of the core synthetic methodologies for preparing these valuable compounds, presenting detailed experimental protocols and comparative data to aid researchers in selecting and implementing the most suitable methods for their specific needs.

Core Synthetic Strategies

The synthesis of substituted phenylboronic acids can be broadly categorized into two main approaches:

-

Formation of the Carbon-Boron Bond: These methods involve the introduction of a boronic acid or boronate ester group onto a pre-functionalized phenyl ring.

-

Modification of a Phenylboronic Acid Scaffold: In this approach, a parent phenylboronic acid is chemically modified to introduce or alter substituents on the aromatic ring.

This guide will focus on the most prevalent and synthetically useful methods within the first category, as they represent the primary routes to novel substituted phenylboronic acids.

Key Synthetic Methodologies

From Organometallic Reagents

The reaction of organometallic reagents, such as Grignard or organolithium compounds, with trialkyl borates is a classic and widely used method for the synthesis of arylboronic acids.[9][11][12][13]

General Reaction Scheme:

Ar-M + B(OR)₃ → Ar-B(OR)₂ + MOR Ar-B(OR)₂ + H₂O → Ar-B(OH)₂ + 2 ROH

Where:

-

Ar = Substituted Phenyl Group

-

M = MgX (Grignard) or Li (Organolithium)

-

R = Alkyl group (typically Methyl or Isopropyl)

This method is advantageous for its use of readily available starting materials. However, the strong nucleophilicity and basicity of the organometallic reagents can limit the functional group tolerance of the reaction.[14]

Logical Workflow for Synthesis via Organometallic Reagents:

Caption: Synthesis of Phenylboronic Acids via Organometallic Reagents.

Transition Metal-Catalyzed Cross-Coupling Reactions

The development of transition metal-catalyzed reactions, particularly those utilizing palladium, has revolutionized the synthesis of arylboronic acids. The Miyaura borylation reaction is a prominent example, involving the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent.

General Reaction Scheme:

Ar-X + B₂(pin)₂ → Ar-B(pin) + X-B(pin)

Where:

-

Ar = Substituted Phenyl Group

-

X = Halide (I, Br, Cl) or Triflate (OTf)

-

B₂(pin)₂ = Bis(pinacolato)diboron

This method offers excellent functional group tolerance and allows for the synthesis of a wide array of substituted phenylboronic acids.[15]

Experimental Workflow for Miyaura Borylation:

Caption: Typical Experimental Workflow for Miyaura Borylation.

Iridium-Catalyzed C-H Borylation of Arenes

A more recent and powerful strategy involves the direct borylation of aromatic C-H bonds, catalyzed by iridium complexes.[16][17][18] This method is highly attractive from a synthetic efficiency standpoint as it avoids the pre-functionalization of the aromatic ring with a halide or triflate.

General Reaction Scheme:

Ar-H + B₂(pin)₂ → Ar-B(pin) + H-B(pin)

Where:

-

Ar-H = Substituted Arene

-

B₂(pin)₂ = Bis(pinacolato)diboron

The regioselectivity of this reaction is often governed by steric factors, with borylation occurring at the least hindered C-H bond.[16]

Catalytic Cycle for Iridium-Catalyzed C-H Borylation:

Caption: Simplified Catalytic Cycle for Ir-Catalyzed C-H Borylation.

Comparative Data of Synthetic Methods

| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yields |

| Grignard/Organolithium | Aryl Halides | Mg or R-Li, B(OR)₃ | Inexpensive, simple | Limited functional group tolerance, requires anhydrous conditions | 50-80%[12] |

| Miyaura Borylation | Aryl Halides/Triflates | B₂(pin)₂, Pd catalyst, Base | Excellent functional group tolerance, mild conditions | Cost of Pd catalyst and ligands | 70-95%[15] |

| Ir-Catalyzed C-H Borylation | Arenes | B₂(pin)₂, Ir catalyst | High atom economy, direct functionalization | Regioselectivity can be an issue, cost of Ir catalyst | 60-90%[11] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-cyanophenylboronic acid via Grignard Reaction (Adapted from literature procedures[14])

-

Grignard Reagent Formation: To a flame-dried flask containing magnesium turnings (1.2 eq) under an inert atmosphere, a solution of 4-bromobenzonitrile (1.0 eq) in anhydrous THF is added dropwise. The reaction is initiated with gentle heating and then maintained at reflux until the magnesium is consumed.

-

Borylation: The Grignard solution is cooled to -78 °C and transferred via cannula to a solution of triisopropyl borate (1.5 eq) in anhydrous THF at -78 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M HCl at 0 °C. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to afford 4-cyanophenylboronic acid.

Protocol 2: Synthesis of 3-tolylboronic acid pinacol ester via Miyaura Borylation (Adapted from literature procedures[15])

-

Reaction Setup: To a Schlenk flask are added 3-bromotoluene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq). The flask is evacuated and backfilled with argon three times.

-

Reaction: Anhydrous 1,4-dioxane is added, and the reaction mixture is heated to 80 °C for 12 hours.

-

Workup: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure.

-

Purification: The residue is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 3-tolylboronic acid pinacol ester.

Protocol 3: Synthesis of 1,3,5-trimethylphenylboronic acid pinacol ester via Ir-Catalyzed C-H Borylation (Adapted from literature procedures[11])

-

Reaction Setup: In a glovebox, a vial is charged with [Ir(COD)OMe]₂ (0.015 eq), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 0.03 eq), and bis(pinacolato)diboron (1.5 eq). Mesitylene (1.0 eq) and cyclohexane as the solvent are added.

-

Reaction: The vial is sealed and heated at 80 °C for 16 hours.

-

Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to give the 1,3,5-trimethylphenylboronic acid pinacol ester.

Conclusion

The synthesis of substituted phenylboronic acids is a mature field with a diverse toolbox of reliable and efficient methods. The choice of a particular synthetic route depends on several factors, including the desired substitution pattern, functional group compatibility, cost, and scalability. The classic organometallic routes remain valuable for their simplicity and low cost, while the modern transition metal-catalyzed methods, particularly Miyaura borylation and Ir-catalyzed C-H borylation, offer superior functional group tolerance and synthetic efficiency. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize a wide range of substituted phenylboronic acids for their research and development endeavors.

References

- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 9. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 13. CN103570753A - Preparation method of arylboronic acid compound - Google Patents [patents.google.com]

- 14. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 15. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Main Group Catalyzed Arene Borylation: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

safety and handling precautions for 3-Fluoro-5-hydroxyphenylboronic acid

An In-depth Technical Guide to the Safety and Handling of 3-Fluoro-5-hydroxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. While compiled with diligence, no specific SDS for this compound was located. Therefore, this guide incorporates data from closely related phenylboronic acid derivatives. All personnel handling this chemical must be adequately trained and should consult the manufacturer's specific safety information.

Introduction

This compound (CAS No. 871329-82-7) is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1] Its unique substitution pattern offers opportunities for creating complex molecules. However, like other boronic acids, it presents potential hazards that necessitate careful handling and adherence to strict safety protocols to ensure the well-being of laboratory personnel. This guide provides a detailed overview of the known safety information, handling precautions, and emergency procedures.

Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to be classified as follows:

-

Acute Oral Toxicity: Category 4 - Harmful if swallowed.

-

Skin Corrosion/Irritation: Category 2 - Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Category 2A - Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Physical and Chemical Properties

Limited data is available for this compound. The following table summarizes the available information.

| Property | Value | Source |

| CAS Number | 871329-82-7 | [1] |

| Molecular Formula | C₆H₆BFO₃ | [1] |

| Molecular Weight | 155.92 g/mol | |

| Appearance | White to off-white solid/powder | |

| Melting Point | 54-62 °C | |

| Boiling Point | 380.0 ± 52.0 °C (Predicted) | |

| Density | 1.42 g/cm³ | |

| Solubility | Slightly soluble in water. |

Toxicological Information

No specific toxicological studies for this compound have been identified. The information below is based on general data for phenylboronic acids.

| Route of Exposure | Effect |

| Oral | Harmful if swallowed. |

| Inhalation | May cause respiratory tract irritation. |

| Skin | Causes skin irritation. |

| Eyes | Causes serious eye irritation. |

Carcinogenicity: No components of similar products are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.

Experimental Protocols: Safe Handling and Emergency Procedures

5.1. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

5.2. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles with side shields or a face shield.

-

Skin Protection:

-

Wear a lab coat.

-

Use compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.

-

-

Respiratory Protection: If dust is generated, a NIOSH-approved respirator with a particulate filter is recommended.

5.3. Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

5.4. First Aid Measures

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

5.5. Spill and Disposal Procedures

-

Spill:

-

Evacuate personnel from the area.

-

Wear appropriate PPE.

-

Avoid generating dust.

-

Carefully sweep up the spilled material and place it into a suitable, labeled container for disposal.

-

Clean the spill area with a damp cloth.

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Visualization of Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

Conclusion

This compound is a compound with significant potential in research and development. However, it is crucial to handle it with the appropriate precautions due to its potential hazards. By following the guidelines outlined in this document, researchers can minimize risks and ensure a safe laboratory environment. Always prioritize safety and consult the most up-to-date information from the supplier before use.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Fluoro-5-hydroxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Fluoro-5-hydroxyphenylboronic acid with various aryl halides. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the advantageous properties conferred by the fluorine and hydroxyl moieties. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[1] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base.[2]

This compound is a valuable reagent that allows for the introduction of a fluorinated phenol moiety into a target molecule. The electron-withdrawing nature of the fluorine atom and the hydrogen-bonding capability of the hydroxyl group can significantly influence the biological activity and physicochemical properties of the resulting compounds.

While specific documented protocols for this compound are not extensively available in the literature, this guide provides a robust, adaptable protocol based on established procedures for structurally similar fluorinated and hydroxylated phenylboronic acids.

Data Presentation: Reaction Parameters and Expected Outcomes

The success of a Suzuki-Miyaura coupling is dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following table summarizes typical conditions and reported yields for the coupling of various substituted phenylboronic acids with aryl halides, providing a reference for optimizing the reaction with this compound.

| Aryl Halide Partner | Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (1) | - | K₂CO₃ (2) | DMF/H₂O | 70 | 3 | >95 |

| 4-Chloroanisole | 2,5-Difluorophenylboronic acid | XPhos Palladacycle G2 (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O | RT | 0.5 | 95 |

| Aryl Bromide | 4-Hydroxyphenylboronic acid | Pd(OAc)₂ (10) | dppf (30) | K₂CO₃ (5) | THF | 67 | 20 | Not specified |

| Aryl Chloride | Phenylboronic acid | Pd-NHC Complex (2-3) | - | K₂CO₃ (2) | Toluene or DMF/H₂O | 100-110 | 2-24 | 80-98 |

| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Palladacycle (2.1) | PCy₃ (4.2) | K₂CO₃ (3) | THF/H₂O | 110 | 0.17 | 35 |

Experimental Protocols

The following is a generalized protocol for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol should be optimized for specific substrates and desired outcomes. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

This compound

-

Aryl bromide

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)[3]

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.02-0.05 mmol, 2-5 mol%).

-

Solvent Addition: Add degassed 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) to the flask via syringe.

-

Reaction: Stir the reaction mixture vigorously and heat to 80-100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.

Mandatory Visualizations

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols: 3-Fluoro-5-hydroxyphenylboronic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-hydroxyphenylboronic acid is a versatile and valuable building block in modern medicinal chemistry. Its unique trifunctional nature, featuring a boronic acid, a fluorine atom, and a hydroxyl group, provides medicinal chemists with a powerful tool for the synthesis of complex molecules with diverse biological activities. The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds to create biaryl structures. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The hydroxyl group offers a site for further functionalization or can act as a key hydrogen bond donor in interactions with biological targets.

These application notes provide an overview of the use of this compound in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology and immunology. Detailed protocols for Suzuki-Miyaura coupling and representative biological data are presented to guide researchers in leveraging this reagent for drug discovery programs.

Key Application: Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapies that modulate the activity of protein kinases, enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders. The biaryl scaffold is a common feature in many kinase inhibitors, often serving to occupy the ATP-binding site of the enzyme. This compound is an ideal reagent for introducing a substituted phenyl ring to construct these critical biaryl motifs.

Rationale for Use in Kinase Inhibitor Synthesis:

-

Biaryl Core Construction: The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to synthesize biaryl compounds. This reaction is highly efficient and tolerates a wide range of functional groups, making it a preferred method in medicinal chemistry.

-

Fluorine Substitution: The presence of a fluorine atom can significantly improve the pharmacokinetic and pharmacodynamic properties of a drug molecule. It can block metabolic attack, increase lipophilicity to enhance cell permeability, and modulate the pKa of nearby functional groups to improve binding affinity.

-

Hydroxyl Group Interaction: The hydroxyl group can act as a crucial hydrogen bond donor, forming key interactions with amino acid residues in the kinase active site. This can lead to increased potency and selectivity of the inhibitor. It also provides a handle for further chemical modification to explore structure-activity relationships (SAR).

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Reaction conditions may need to be optimized for specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Purge the vessel with an inert gas for 10-15 minutes.

-

Add the degassed solvent system (e.g., a 3:1 to 5:1 mixture of organic solvent to water).

-

Add the palladium catalyst (0.01-0.05 equiv) to the mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Workflow for Suzuki-Miyaura Coupling:

Application Notes and Protocols: 3-Fluoro-5-hydroxyphenylboronic Acid as a Versatile Building Block for Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-hydroxyphenylboronic acid is a valuable and versatile building block in medicinal chemistry and drug discovery. Its unique structural features, including a fluorine atom, a hydroxyl group, and a boronic acid moiety, make it an attractive starting material for the synthesis of a diverse range of bioactive molecules. The fluorine substitution can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final compound. The hydroxyl group provides a key interaction point for binding to biological targets, while the boronic acid functionality is amenable to a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent enzyme inhibitors, with a specific focus on Activated Cdc42-associated kinase 1 (ACK1) inhibitors.

Application: Synthesis of ACK1 Kinase Inhibitors

Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a critical therapeutic target in oncology.[1][2] Aberrant activation of ACK1 is implicated in the progression of various cancers, including prostate, breast, and lung cancer.[2][3] Therefore, the development of selective ACK1 inhibitors is a promising strategy for cancer therapy.

This compound has been successfully utilized as a key building block in the synthesis of potent ACK1 inhibitors. A notable example is the development of a series of substituted pyrimidine-based inhibitors, including the highly potent compound (R)-9b .[1][2]

Quantitative Data Summary

The following table summarizes the in vitro and in vivo activity of the ACK1 inhibitor (R)-9b, synthesized using this compound.

| Compound | Target | In Vitro IC50 (nM) | In Vivo IC50 (µM) in human cancer cell lines |

| (R)-9b | ACK1 | 56 | < 2 |

Table 1: Biological activity of ACK1 inhibitor (R)-9b.[1][2]

Experimental Protocols

General Suzuki-Miyaura Cross-Coupling Protocol

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biaryl compounds and is the primary method for incorporating the 3-fluoro-5-hydroxyphenyl moiety into target molecules.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Materials:

-

Aryl or heteroaryl halide (e.g., 2,4-dichloro-5-fluoropyrimidine)

-

This compound

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium carbonate, Cesium carbonate)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, Dimethoxyethane)

-

Water (degassed)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction vessel, add the aryl or heteroaryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the anhydrous solvent and degassed water.

-

Add the palladium catalyst (0.05-0.1 eq) to the mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Synthesis of ACK1 Inhibitor (R)-9b

The synthesis of (R)-9b involves a multi-step process, with a key Suzuki coupling reaction to introduce the 3-fluoro-5-hydroxyphenyl moiety.

Synthetic Scheme for (R)-9b:

Detailed Protocol for the Synthesis of Intermediate 1 (Suzuki Coupling):

-

To a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 g, 6.0 mmol) in a 3:1 mixture of 1,4-dioxane and water (20 mL) was added this compound (1.1 g, 7.2 mmol) and potassium carbonate (2.5 g, 18.0 mmol).

-

The mixture was degassed with argon for 15 minutes.

-

Tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol) was added, and the reaction mixture was heated to 80 °C for 12 hours under an argon atmosphere.

-

After cooling to room temperature, the mixture was diluted with ethyl acetate (50 mL) and washed with water (2 x 20 mL) and brine (20 mL).

-

The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product was purified by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield 2-chloro-5-fluoro-4-(3-fluoro-5-hydroxyphenyl)pyrimidine (Intermediate 1).

Detailed Protocol for the Synthesis of (R)-9b (Nucleophilic Substitution):

-

To a solution of Intermediate 1 (500 mg, 2.0 mmol) in n-butanol (10 mL) was added (R)-tert-butyl 3-aminopiperidine-1-carboxylate (480 mg, 2.4 mmol) and N,N-diisopropylethylamine (DIPEA) (0.7 mL, 4.0 mmol).

-

The reaction mixture was heated to 120 °C for 16 hours.

-

The solvent was removed under reduced pressure, and the residue was dissolved in ethyl acetate (30 mL).

-

The organic solution was washed with saturated sodium bicarbonate solution (15 mL) and brine (15 mL), dried over anhydrous sodium sulfate, and concentrated.

-

The crude product was purified by column chromatography to afford the Boc-protected precursor.

-

The Boc-protected precursor was dissolved in a 4 M solution of HCl in 1,4-dioxane (10 mL) and stirred at room temperature for 2 hours.

-

The solvent was evaporated to dryness to yield (R)-9b as its hydrochloride salt.